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Introduction
5-Iodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is a versatile

building block in organic synthesis, particularly in the fields of medicinal chemistry and

materials science. The presence of an iodine atom on the pyridine ring at the 5-position

provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction

of diverse functional groups and the construction of complex molecular architectures. This

guide provides an in-depth overview of the chemical properties and reactivity of 5-
iodonicotinic acid, with a focus on its application in modern synthetic methodologies.

Chemical Properties
The physicochemical properties of 5-iodonicotinic acid are summarized in the table below.

While experimental data for some properties of 5-iodonicotinic acid are not readily available

in the literature, data for the closely related 5-bromonicotinic acid is included for comparison. It

is anticipated that 5-iodonicotinic acid will exhibit a higher melting point and a slightly lower

pKa due to the increased molecular weight and polarizability of the iodine atom compared to

bromine.
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Property 5-Iodonicotinic Acid
5-Bromonicotinic Acid (for
comparison)

CAS Number 15366-65-1 20826-04-4[1]

Molecular Formula C₆H₄INO₂ C₆H₄BrNO₂[1]

Molecular Weight 249.01 g/mol 202.01 g/mol [1]

IUPAC Name
5-iodopyridine-3-carboxylic

acid

5-bromopyridine-3-carboxylic

acid

Appearance
White to light brown powder

(typical)
White to light brown powder[1]

Melting Point Data not available 178 - 186 °C[1]

Boiling Point Data not available Data not available

Solubility Data not available Data not available

pKa Data not available Data not available

Hazard Statements H302, H315, H319, H335 Not specified

Reactivity
The synthetic utility of 5-iodonicotinic acid is primarily derived from the reactivity of the

carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-

coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxylic acid

group activates the C-I bond towards oxidative addition to a low-valent palladium catalyst.

Generally, aryl iodides are more reactive than the corresponding bromides and chlorides in

these transformations, often allowing for milder reaction conditions and higher yields.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-

carbon bonds. In the context of 5-iodonicotinic acid, this reaction enables the synthesis of 5-

aryl or 5-vinyl nicotinic acid derivatives. These products are valuable scaffolds in medicinal

chemistry, appearing in a range of biologically active compounds.
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Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-
iodonicotinic acid (1.0 equiv), the desired aryl- or vinylboronic acid or ester (1.1-1.5 equiv),

and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas

(e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free

environment.

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g.,

Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand; 1-5 mol%). Subsequently, add a

degassed solvent (e.g., DMF, dioxane, or toluene/water) via syringe.

Reaction: Place the flask in a preheated oil bath and stir the mixture at the appropriate

temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and adjust the pH to be acidic with HCl. Extract the aqueous layer with an organic

solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization to afford the desired 5-substituted nicotinic acid derivative.

Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between

an aryl halide and a terminal alkyne, providing access to arylalkynes. This methodology is

instrumental in synthesizing 5-alkynylnicotinic acids, which are valuable precursors for various

heterocyclic compounds and have applications in materials science.

Palladium Cycle

Copper Cycle

Pd(0)L2

Oxidative Addition Aryl-Pd(II)-I Transmetalation Aryl-Pd(II)-Alkyne

Reductive Elimination

Cu(I)X

π-Alkyne Complex

Copper Acetylide

Click to download full resolution via product page

Catalytic cycles of the Sonogashira coupling reaction.
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-iodonicotinic
acid (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄; 1-5 mol%), and a

copper(I) co-catalyst (e.g., CuI; 1-10 mol%).

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas

(e.g., argon or nitrogen). Repeat this cycle three times.

Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., THF, DMF, or

an amine solvent like triethylamine or diisopropylamine). Then, add the terminal alkyne (1.1-

1.5 equiv) and a suitable base (e.g., triethylamine or diisopropylamine, which can also serve

as the solvent).

Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 25-

80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue

in a suitable organic solvent and water. Separate the layers and extract the aqueous layer

with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate, and concentrate.

Purification: Purify the crude product by column chromatography on silica gel to yield the 5-

alkynylnicotinic acid.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen

bonds. This reaction allows for the coupling of 5-iodonicotinic acid with a wide variety of

primary and secondary amines, leading to the synthesis of 5-aminonicotinic acid derivatives.

These compounds are of significant interest in medicinal chemistry due to their presence in

numerous biologically active molecules.
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Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with

5-iodonicotinic acid (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong, non-

nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv), a palladium precatalyst

(e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos,

SPhos, or BINAP; 1.1-1.5 equiv relative to palladium).

Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) to the Schlenk

tube.

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the

appropriate temperature (typically 80-120 °C) with vigorous stirring for the required duration

(monitored by TLC or LC-MS).

Work-up: After cooling to room temperature, quench the reaction with water. Extract the

mixture with an organic solvent. Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the residue by column chromatography on silica gel to obtain the desired

5-aminonicotinic acid derivative.
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Experimental Workflow
A generalized workflow for performing a palladium-catalyzed cross-coupling reaction with 5-
iodonicotinic acid is depicted below. Adherence to inert atmosphere techniques is crucial for

the success of these reactions, as the palladium catalysts are often sensitive to oxygen.
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Generalized experimental workflow for cross-coupling reactions.
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Conclusion
5-Iodonicotinic acid is a valuable and highly reactive building block for the synthesis of a wide

array of functionalized pyridine derivatives. Its propensity to undergo palladium-catalyzed

cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig

aminations makes it an indispensable tool for medicinal chemists and materials scientists. The

protocols and reactivity patterns described in this guide provide a solid foundation for the

successful application of 5-iodonicotinic acid in the synthesis of novel and complex

molecules. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or

carbon-chlorine bonds often allows for more facile and efficient transformations, expanding the

synthetic possibilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b096194?utm_src=pdf-body
https://www.benchchem.com/product/b096194?utm_src=pdf-body
https://www.benchchem.com/product/b096194?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/25550
https://www.benchchem.com/product/b096194#5-iodonicotinic-acid-chemical-properties-and-reactivity
https://www.benchchem.com/product/b096194#5-iodonicotinic-acid-chemical-properties-and-reactivity
https://www.benchchem.com/product/b096194#5-iodonicotinic-acid-chemical-properties-and-reactivity
https://www.benchchem.com/product/b096194#5-iodonicotinic-acid-chemical-properties-and-reactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b096194?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

